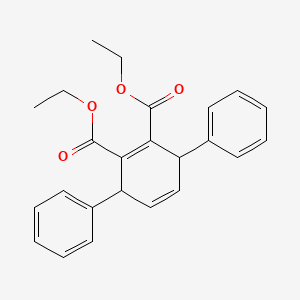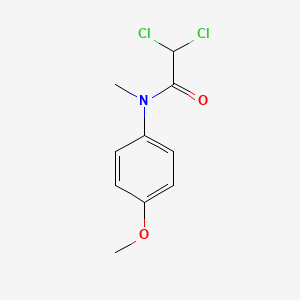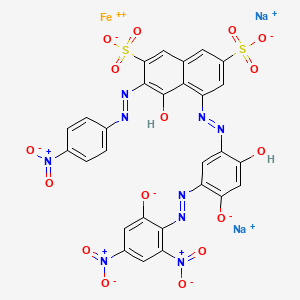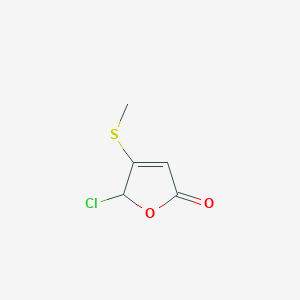
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a methylsulfanyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one typically involves the chlorination of 4-(methylsulfanyl)furan-2(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(methylsulfanyl)furan-2(5H)-one.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, ammonia, thiourea, dimethylformamide as solvent.
Major Products Formed
Oxidation: 5-Chloro-4-(methylsulfinyl)furan-2(5H)-one, 5-Chloro-4-(methylsulfonyl)furan-2(5H)-one.
Reduction: 4-(Methylsulfanyl)furan-2(5H)-one.
Substitution: 5-Amino-4-(methylsulfanyl)furan-2(5H)-one, 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one.
Applications De Recherche Scientifique
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)furan-2(5H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Bromo-4-(methylsulfanyl)furan-2(5H)-one: Similar structure with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one:
Uniqueness
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62674-31-1 |
|---|---|
Formule moléculaire |
C5H5ClO2S |
Poids moléculaire |
164.61 g/mol |
Nom IUPAC |
2-chloro-3-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO2S/c1-9-3-2-4(7)8-5(3)6/h2,5H,1H3 |
Clé InChI |
RGWXUYJDQFEFOP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=O)OC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


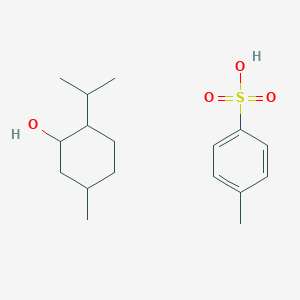
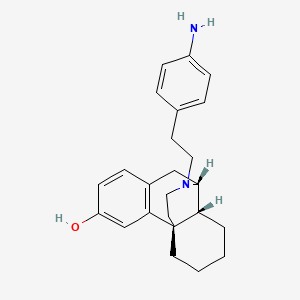

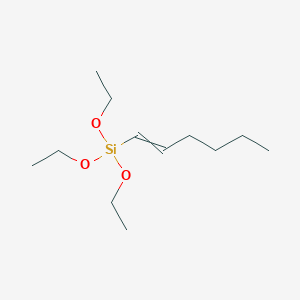
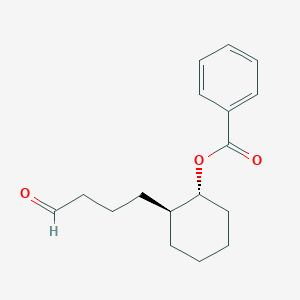
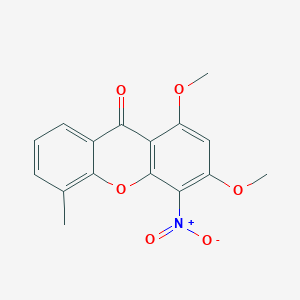
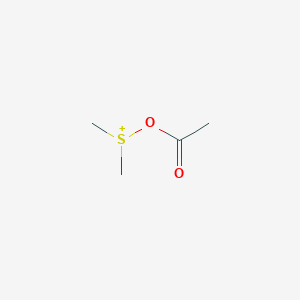
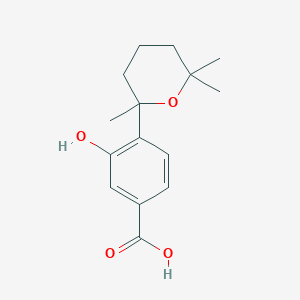

![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
